molecular formula C10H13ClN2O2 B14266877 Butyl (2-chloropyridin-4-yl)carbamate CAS No. 138763-65-2

Butyl (2-chloropyridin-4-yl)carbamate

Cat. No.: B14266877
CAS No.: 138763-65-2
M. Wt: 228.67 g/mol
InChI Key: AZJLZPTVXCEPCK-UHFFFAOYSA-N
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Description

Butyl (2-chloropyridin-4-yl)carbamate is a pyridine-derived carbamate compound characterized by a chlorine substituent at the 2-position of the pyridine ring and a butyl carbamate group at the 4-position. Carbamates of this class are often intermediates in pharmaceutical and agrochemical synthesis, leveraging their stability and functional group compatibility .

Properties

CAS No.

138763-65-2

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

butyl N-(2-chloropyridin-4-yl)carbamate

InChI

InChI=1S/C10H13ClN2O2/c1-2-3-6-15-10(14)13-8-4-5-12-9(11)7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13,14)

InChI Key

AZJLZPTVXCEPCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2-chloropyridin-4-yl)carbamate typically involves the reaction of 2-chloropyridine-4-amine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl (2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Butyl (2-chloropyridin-4-yl)carbamate is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butyl (2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substitution Patterns: The tert-butyl analog in and has a chlorine at the pyridine 4-position and carbamate at the 2-position, making it a positional isomer of the target compound. This difference influences electronic distribution and reactivity. For example, the H-6 proton in the tert-butyl analog resonates at δ 8.22 due to deshielding by the adjacent chlorine .

Synthetic Efficiency: The tert-butyl analog in was synthesized in 77% yield via reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate in isobutanol . The butyl variant may require modified conditions due to differences in carbamate group stability.

Heterocycle Variations :

  • The pyrimidine analog () replaces the pyridine ring with a pyrimidine, reducing basicity and altering hydrogen-bonding capacity. Its molecular weight (229.66) is comparable to pyridine analogs, but the nitrogen-rich structure may enhance coordination with metal catalysts .

Physicochemical and Reactivity Trends

  • Melting Points : The tert-butyl analog’s high melting point (150°C) suggests strong crystal lattice interactions, likely due to hydrogen bonding from the NH group and tert-butyl packing . The butyl variant may exhibit lower melting points due to reduced steric bulk.
  • Reactivity : Chlorine at the pyridine 2-position (as in the target compound) may direct electrophilic substitution to the 5-position, whereas 4-chloro derivatives (e.g., ) could favor reactivity at the 3-position.

Research Implications

The structural diversity among these analogs underscores the importance of substitution patterns in tuning properties for specific applications. For instance:

  • The tert-butyl group in improves stability during synthetic steps, making it preferable for multi-step syntheses .
  • Iodo-substituted derivatives () are valuable in cross-coupling reactions, whereas pyrimidine analogs () may serve as scaffolds for kinase inhibitors .

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